molecular formula C23H18Cl2N2O5 B11504871 10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11504871
M. Wt: 473.3 g/mol
InChI Key: ZKVSQIGVKNXLBP-UHFFFAOYSA-N
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Description

10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibiting enzyme activity or modulating cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones
  • Acridones
  • 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
  • Dibenzo[b,f]azepin-10(11H)-ones

Uniqueness

10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3 g/mol

IUPAC Name

5-butyl-7-(2,3-dichlorophenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C23H18Cl2N2O5/c1-2-3-11-26-16-8-4-5-9-17(16)31-19-12-14(27(29)30)13-20(21(19)23(26)28)32-18-10-6-7-15(24)22(18)25/h4-10,12-13H,2-3,11H2,1H3

InChI Key

ZKVSQIGVKNXLBP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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